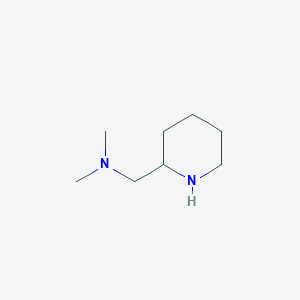

Dimethyl(piperidin-2-ylmethyl)amine

Vue d'ensemble

Description

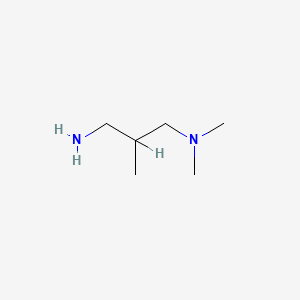

Dimethyl(piperidin-2-ylmethyl)amine is a chemical compound that has been explored in various scientific studies for its molecular structure, synthesis methods, and properties. This compound is related to piperidine derivatives, which are significant in chemical research for their versatile applications in different fields such as material science and pharmaceuticals.

Synthesis Analysis

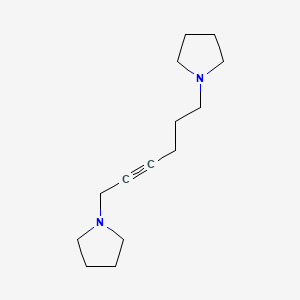

The synthesis of Dimethyl(piperidin-2-ylmethyl)amine and related compounds involves several steps, including Mannich reactions and condensation processes. One approach to synthesize piperidine derivatives includes using dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines under mild conditions, yielding various functionalized compounds in good yields (Sokov et al., 2020).

Molecular Structure Analysis

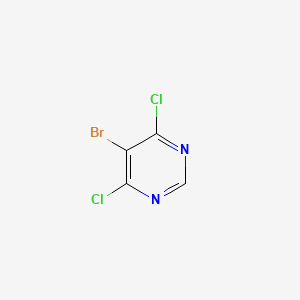

The molecular structure of Dimethyl(piperidin-2-ylmethyl)amine and related compounds has been determined through various techniques such as X-ray crystallography and NMR studies. For instance, the molecular structure investigations of s-triazine derivatives incorporating piperidine moieties have been presented, demonstrating the significance of intermolecular interactions and electronic properties (Shawish et al., 2021).

Chemical Reactions and Properties

Dimethyl(piperidin-2-ylmethyl)amine participates in various chemical reactions, including Mannich reactions and reactions with α,β-acetylenic aldehydes. These reactions lead to the formation of compounds with interesting properties such as push–pull buta-1,3-dienes, which are valuable for their fluorescent and solvatochromic properties (Sokov et al., 2020).

Physical Properties Analysis

The physical properties of Dimethyl(piperidin-2-ylmethyl)amine derivatives are influenced by their molecular structure. For example, studies on the synthesis and characterization of piperidine derivatives have shown that these compounds can exhibit varied physical properties based on their structural conformations and substituents (Lian et al., 2008).

Applications De Recherche Scientifique

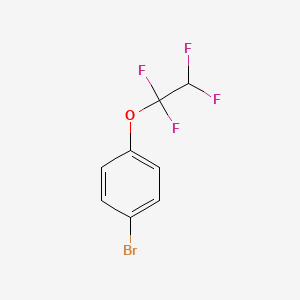

Analysis in Foodstuffs

Dimethyl(piperidin-2-ylmethyl)amine is studied for its occurrence in foodstuffs. Singer and Lijinsky (1976) developed a procedure for analyzing naturally occurring secondary amines in food, identifying compounds like morpholine and dimethylamine as ubiquitous in such settings. Piperidine, closely related to dimethyl(piperidin-2-ylmethyl)amine, is found in plant-derived materials (Singer & Lijinsky, 1976).

Molecular Structure Investigations

In 2021, Shawish et al. synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They investigated the molecular structures of these compounds using X-ray crystallography, Hirshfeld, and DFT calculations, focusing on intermolecular interactions and electronic properties, which are relevant for understanding the role of piperidine-based compounds (Shawish et al., 2021).

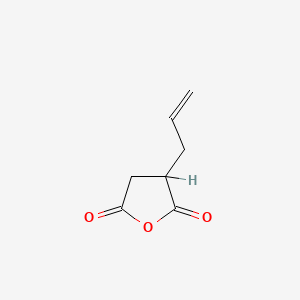

Synthesis of Piperidinones and Piperidines

A 2015 study by Grover and Kerr explored the synthesis of substituted piperidinones and piperidines, using a reductive amination–lactamization sequence. This research is significant for understanding the synthetic pathways involving compounds like dimethyl(piperidin-2-ylmethyl)amine (Grover & Kerr, 2015).

Aminolysis of Phenyl Diphenylphosphinates

Um, Han, and Shin (2009) conducted a kinetic study on the aminolysis of phenyl diphenylphosphinates, exploring the effect of the amine nature on reactivity and transition-state structure. This research provides insight into the reactivity of compounds like dimethyl(piperidin-2-ylmethyl)amine in chemical reactions (Um, Han, & Shin, 2009).

Cyclic Amines Synthesis

In 2020, Wei et al. presented a novel strategy for synthesizing N-substituted cyclic amines, including those related to dimethyl(piperidin-2-ylmethyl)amine. They utilized iron-catalyzed hydrosilylation from dicarboxylic acids and amines, highlighting the relevance in natural products and bioactive molecules (Wei et al., 2020).

Chemical Cleavage and Photoproducts in DNA

McHugh and Knowland (1995) explored the use of amines like piperidine for cleaving abasic and UV-irradiated DNA. They found that certain amines can cleave abasic DNA at neutral pH without non-specific damage, providing insights into the potential biomedical applications of compounds like dimethyl(piperidin-2-ylmethyl)amine (McHugh & Knowland, 1995).

Anti Neoplastic Activity Evaluation

Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative related to dimethyl(piperidin-2-ylmethyl)amine against Dalton’s Lymphoma Ascitic in mice. Their findings contribute to the understanding of the potential therapeutic applications of such compounds (Arul & Smith, 2016).

Safety And Hazards

Dimethyl(piperidin-2-ylmethyl)amine is classified as a flammable liquid (Category 2), H225 . It is harmful if swallowed (Category 4), H302 . It is toxic in contact with skin or if inhaled (Category 3), H311 + H331 . It causes severe skin burns and eye damage (Category 1B), H314 . It is harmful to aquatic life (Category 3), H402 .

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve with the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

N,N-dimethyl-1-piperidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQYLBWVRBQOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291251 | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(piperidin-2-ylmethyl)amine | |

CAS RN |

60717-51-3 | |

| Record name | 60717-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Piperidylmethyl)-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.